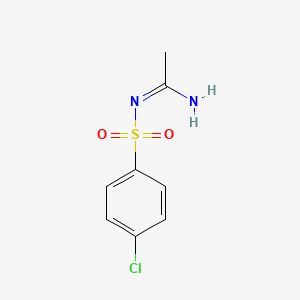
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showcases a complex reaction scheme involving substitutions at specific positions to achieve the desired structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is usually confirmed through spectroscopic methods like NMR, IR, and Mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and overall conformation of the compound. For example, compounds synthesized in the study by Duran and Canbaz (2013) had their structures confirmed via 1H NMR, FTIR, and MS, underlining the importance of these analytical methods in molecular structure analysis (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives includes their reactions under various conditions and their interaction with other chemical entities. Studies often explore these aspects to understand the reactivity and potential applications of these compounds. For instance, the isocyanide-based synthesis of benzodiazepine acetamides provides insight into the versatility and reactivity of such structures in creating pharmacologically relevant molecules (Akbarzadeh et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application and handling. X-ray crystallography, for example, offers insights into the crystalline structure and intermolecular interactions within these compounds, as demonstrated by the work on N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are fundamental to understanding the behavior of acetamide derivatives in various environments. The determination of acidity constants via UV spectroscopic studies, as seen in the work of Duran and Canbaz (2013), is an example of analyzing such chemical properties (Duran & Canbaz, 2013).
Scientific Research Applications
Photovoltaic Efficiency and Optical Activity
Research indicates compounds with structures related to 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide show promise in photovoltaic applications. Studies on benzothiazolinone acetamide analogs have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and favorable free energy for electron injection. These compounds also exhibit significant non-linear optical (NLO) activity, which could be beneficial in developing optical devices (Mary et al., 2020).
Antitumor Activity
Another important area of application is in the development of antitumor agents. Derivatives of benzothiazole, similar in structure to the compound , have been synthesized and tested for their potential antitumor activity. These studies reveal considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Yurttaş et al., 2015).
Potential Pesticide Development
The compound's derivatives have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This line of research suggests that similar compounds could be developed into effective pesticides, addressing needs in agricultural productivity and pest management (Olszewska et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-2-7-16-14(8-11)15(9-20)18(24-16)21-17(22)10-23-13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZNTKRNFPOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

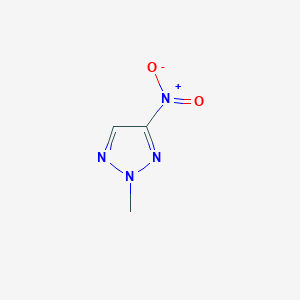
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
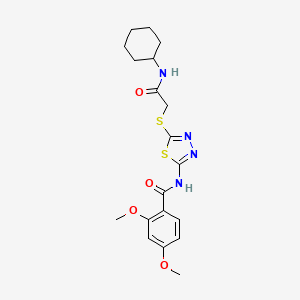
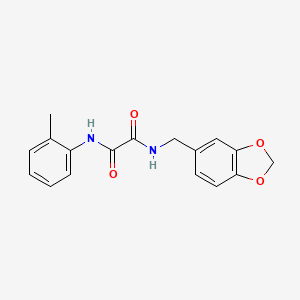




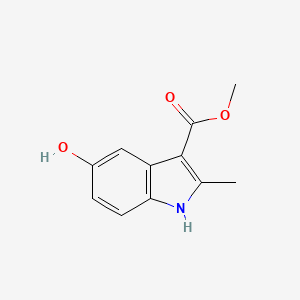
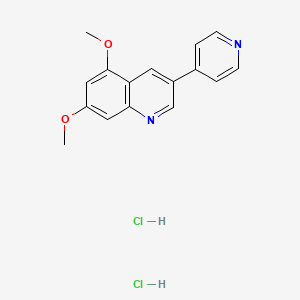
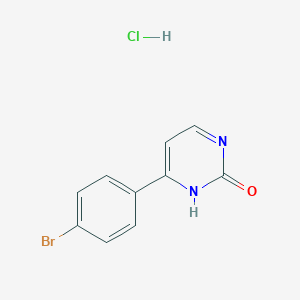
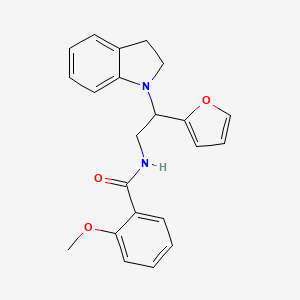
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
